![molecular formula C20H30D4O5 B032840 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 34210-11-2](/img/structure/B32840.png)
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Labor Induction and Abortifacient
Prostaglandin F2alpha (PGF2α), pharmaceutically termed Dinoprost, is a naturally occurring prostaglandin used in medicine to induce labor and as an abortifacient . It is used to sustain contracture and provoke myometrial ischemia to accelerate labor and prevent significant blood loss .
Treatment of Uterine Infections
Prostaglandin F2alpha is also used to treat uterine infections in domestic animals . It is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase .
Luteolysis
Prostaglandin F2alpha acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . The action of PGF2α is dependent on the number of receptors on the corpus luteum membrane .
Endometriosis
The PGF2α isoform 8-iso-PGF2α was found in significantly increased amounts in patients with endometriosis, thus being a potential causative link in endometriosis-associated oxidative stress .
Toxicological Investigations
The UHPLC-ESI-QqQ-MS/MS method was developed for six prostaglandins, including Dinoprost (PGF2α), in pharmaceutical samples and was applied for the toxicological examination of pills containing misoprostol . This method can be applied for routine examinations in terms of clinical and forensic toxicology examinations as well as in quality control of drugs for pharmaceutical purposes .
Hormone-like Function
Prostaglandins, including Dinoprost, are lipids throughout the entire body that have a hormone-like function . They are released in response to an increase in oxytocin levels in the uterus, and stimulate both luteolytic activity and the release of oxytocin .
Mécanisme D'action
Target of Action
Dinoprost-d4, also known as Prostaglandin F2alpha-d4 or PGF2alpha-d4, primarily targets the prostaglandin F (PGF) receptor , also known as the FP receptor . This receptor is found in various tissues, but it plays a significant role in the female reproductive system .
Mode of Action
Dinoprost-d4 interacts with the FP receptor, stimulating myometrial contractions . These contractions are similar to those that occur in the term uterus during labor .
Biochemical Pathways
Dinoprost-d4 is a luteolytic hormone produced locally in the endometrial luminal epithelium and corpus luteum (CL) . It plays a key role in the onset and progression of labor . The action of PGF2α is dependent on the number of receptors on the corpus luteum membrane .
Pharmacokinetics
It’s worth noting that similar compounds like dinoprostone are absorbed systemically following vaginal administration . Peak plasma concentrations are achieved in 30–45 minutes .
Result of Action
The primary result of Dinoprost-d4’s action is the stimulation of uterine contractions, leading to the evacuation of the products of conception from the uterus . This makes it useful in medical procedures such as the induction of labor or therapeutic abortion .
Action Environment
The action of Dinoprost-d4 can be influenced by various environmental factors. For instance, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α . .
Propriétés
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-MKIWGZNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
CAS RN |
34210-11-2 | |
| Record name | Prostaglandin F2α-3,3,4,4-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34210-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



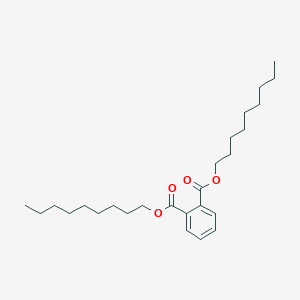

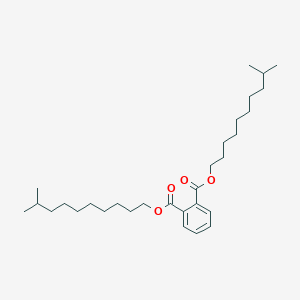
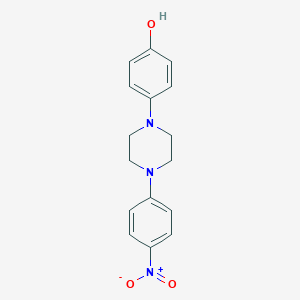
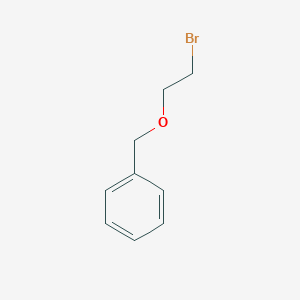
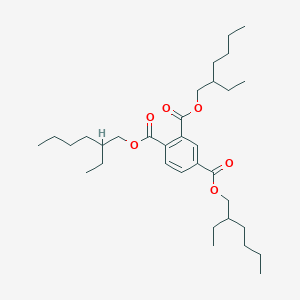

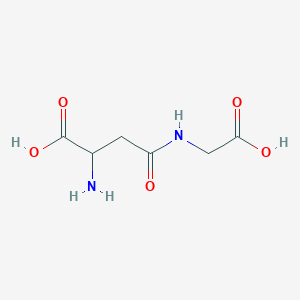
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)

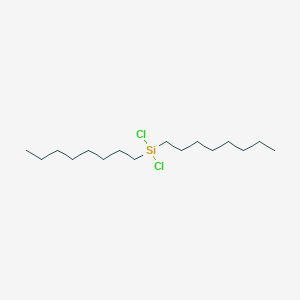


![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)